![molecular formula C14H11N3O2 B2444336 2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole CAS No. 7291-96-5](/img/structure/B2444336.png)

2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

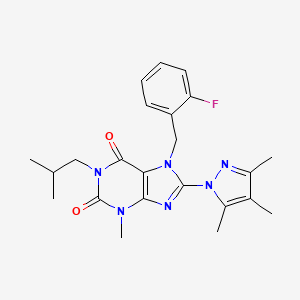

“2-(4-nitrobenzyl)-1H-benzimidazole” likely refers to a benzimidazole derivative. Benzimidazoles are a type of organic compound that are structurally similar to benzene and imidazole . The 4-nitrobenzyl group indicates a benzyl group (a benzene ring attached to a methylene group) that has a nitro group (-NO2) attached to the 4th carbon of the benzene ring .

Molecular Structure Analysis

The molecular structure of “2-(4-nitrobenzyl)-1H-benzimidazole” would likely consist of a benzimidazole core with a 4-nitrobenzyl group attached to the 2nd carbon of the benzimidazole .Chemical Reactions Analysis

The nitro group in the 4-nitrobenzyl part of the molecule could potentially undergo reduction reactions to form amines . The benzimidazole part of the molecule could participate in various organic reactions .Applications De Recherche Scientifique

Synthesis and Structure Analysis

Synthesis and Crystal Structure of Benzimidazole Derivatives The synthesis of functionalized benzimidazole derivatives, specifically 1-(4-nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-one, and the determination of their crystal structure have been reported. These compounds exhibit intricate crystalline structures stabilized by intermolecular ππ interactions and van der Waals forces, contributing to the stability of the crystal packing. Computational calculations further elucidate the main intermolecular interactions within the crystal structure (Belaziz et al., 2013).

Synthesis, Structure, and Reactivity of Chloromethyl Benzimidazole The synthesis process of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole is highlighted, showcasing its reactivity, particularly its ability to undergo nucleophilic substitution with pyridine. The synthesis focuses on achieving a mono-substituted product with minimized by-products. X-ray structures of the resulting compounds are also presented, contributing to the understanding of their molecular configuration (Sparke et al., 2010).

Biological Applications

Antimicrobial and Antibacterial Activities Compounds with a benzimidazole core, including 2-(4-nitrobenzyl)-1H-benzimidazole derivatives, have been synthesized and shown to exhibit significant antimicrobial and antibacterial properties. These compounds have been tested against a range of bacteria, including Gram-positive and Gram-negative strains, displaying varying degrees of effectiveness. The structure of these compounds, particularly the presence of nitrobenzyl substituents, plays a crucial role in their bioactivity, offering insights into the design of potential antimicrobial agents (Andrzejewska et al., 2004).

Anticancer Activity Some benzimidazole derivatives, specifically 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, have been synthesized and evaluated for their potential as anticancer agents. Their cytotoxicity against various human cancer cell lines has been assessed, with certain compounds showing promising results. The mechanisms of action, including the induction of cell cycle arrest and apoptosis, have been explored, highlighting the potential of these compounds in cancer therapy (Romero-Castro et al., 2011).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-nitrophenyl)methyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-17(19)11-7-5-10(6-8-11)9-14-15-12-3-1-2-4-13(12)16-14/h1-8H,9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPNXLZOMJULAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2444254.png)

![3-Ethylsulfanyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2444260.png)

![({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetic acid](/img/structure/B2444264.png)

![3-methyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine hydrochloride](/img/structure/B2444270.png)

![1-(prop-2-yn-1-yl)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2444272.png)

![2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2444273.png)

![3-[1-benzyl-4-(pyridin-3-yl)-1H-pyrazol-3-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2444274.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-propylpentanoic acid](/img/structure/B2444276.png)